molecular formula C9H4FNO B11762875 5-Fluorobenzofuran-4-carbonitrile

5-Fluorobenzofuran-4-carbonitrile

Cat. No.: B11762875
M. Wt: 161.13 g/mol
InChI Key: CHOZNSNAPKIXKZ-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-4-carbonitrile is a chemical compound with the molecular formula C9H4FNO. Benzofuran compounds are widely distributed in nature and have been studied extensively for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzofuran-4-carbonitrile typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps :

    Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.

    O-Alkylation: The brominated compound undergoes O-alkylation to form an intermediate.

    Cyclization: The intermediate is then cyclized to form the benzofuran ring.

    Bromination and Azidation: Further bromination and azidation steps are performed to introduce the desired functional groups.

    Reduction: The final step involves reduction to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve optimizing reaction conditions to achieve high yields and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzofuran-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorobenzofuran-2-carbonitrile
  • 5-Fluoro-2,3-dihydrobenzofuran-4-carbonitrile
  • 5-Fluoro-7-methoxybenzofuran-4-carbonitrile

Uniqueness

5-Fluorobenzofuran-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C9H4FNO

Molecular Weight

161.13 g/mol

IUPAC Name

5-fluoro-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C9H4FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H

InChI Key

CHOZNSNAPKIXKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)C#N)F

Origin of Product

United States

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